2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione 2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione 2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione is a member of quinolines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1807109
InChI: InChI=1S/C20H16N2O4/c1-26-14-7-6-12-10-13(18(23)21-17(12)11-14)8-9-22-19(24)15-4-2-3-5-16(15)20(22)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)
SMILES: COC1=CC2=C(C=C1)C=C(C(=O)N2)CCN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C20H16N2O4
Molecular Weight: 348.4 g/mol

2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione

CAS No.:

Cat. No.: VC1807109

Molecular Formula: C20H16N2O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione -

Specification

Description 2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione is a member of quinolines.
Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
IUPAC Name 2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C20H16N2O4/c1-26-14-7-6-12-10-13(18(23)21-17(12)11-14)8-9-22-19(24)15-4-2-3-5-16(15)20(22)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)
Standard InChI Key LWRQZGYFWBEOGR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C(=O)N2)CCN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES COC1=CC2=C(C=C1)C=C(C(=O)N2)CCN3C(=O)C4=CC=CC=C4C3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator